![molecular formula C20H18O5 B2477332 (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858766-20-8](/img/structure/B2477332.png)
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known as IBODA, is a synthetic compound that has shown potential in various scientific research applications. IBODA is a complex molecule with a unique structure that makes it a promising candidate for further study.
Scientific Research Applications
Chemoselective Synthesis
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and its derivatives have been utilized in chemoselective synthesis processes. For instance, studies have explored the oxidation reactions of derivatives of dihydroxyindeno[1,2-b]benzofuran-10-one, leading to the formation of compounds such as 3H,3’H-spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives and 2-(2-(Methoxycarbonyl)-3-oxo-2,3-dihydrobenzofuran-2-yl)benzoic acids under specific conditions (Firoozi, Roshan, & Mohammadizadeh, 2018).
Crystal Structure Analysis
The compound's crystal structure has been investigated, revealing interesting features such as intermolecular π–π interactions and C—H⋯π and weak intermolecular C—H⋯O interactions, which are crucial in understanding its chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Choi, Seo, Son, & Lee, 2008).
Solid Form Selection in Pharmaceutical Compounds
The compound's derivatives have been used in the solid form selection process for zwitterionic pharmaceutical compounds, demonstrating the importance of such compounds in the development and optimization of pharmaceutical formulations (Kojima et al., 2008).
Organic Synthesis and Functionalization
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been used as a key component in the synthesis of complex organic structures, demonstrating its versatility and importance in organic synthesis and functionalization (Song, David, & Murray, 2015).
Molecular Docking and Drug Design
The compound and its derivatives have been involved in molecular docking studies, which are crucial for drug design and understanding the interaction of potential drugs with their targets. Such studies contribute significantly to the field of medicinal chemistry and drug development (Silaichev, Aliev, & Maslivets, 2009).
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDXUISUNIKFL-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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